Fluorine Regiochemistry Modulates Carbonic Anhydrase Binding Stoichiometry
The 2,5‑difluorobenzenesulfonamide fragment, which constitutes the warhead of the target compound, has been directly compared with 2‑fluoro‑ and 3‑fluorobenzenesulfonamide in binding studies with human carbonic anhydrase I and II. 19F‑NMR spectroscopy revealed that all three inhibitors form 2:1 inhibitor‑to‑enzyme complexes with both isozymes; however, the dynamic behaviour of the complexes differs, consistent with selective binding of specific rotational conformers in the case of the 2,5‑difluoro derivative [1]. This ligand‑specific conformational selection cannot be replicated by simple mono‑fluoro or differently substituted analogs, underscoring the unique structural signature of the 2,5‑difluoro arrangement.
| Evidence Dimension | Inhibitor-enzyme binding stoichiometry and conformational dynamics (19F‑NMR) |
|---|---|
| Target Compound Data | 2:1 inhibitor:enzyme complex with distinct 19F‑NMR line‑shape consistent with selective binding of a single rotamer |
| Comparator Or Baseline | 2‑fluorobenzenesulfonamide: 2:1 complex, different 19F‑NMR behaviour; 3‑fluorobenzenesulfonamide: 2:1 complex, different 19F‑NMR behaviour |
| Quantified Difference | Qualitative difference in rotamer selection; not a simple scalar difference |
| Conditions | Human carbonic anhydrase I and II; 19F‑NMR in solution, pH 7.4 |
Why This Matters
This demonstrates that the 2,5‑difluoro pattern encodes a distinct molecular recognition fingerprint that is not interchangeable with other fluorination patterns, directly impacting fragment‑based screening hit progression.
- [1] Dugad, L.B., Cooley, C.R., Gerig, J.T. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry 1989, 28 (9), 3955–3960. View Source
